molecular formula C9H8BrF2N3 B1379839 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole CAS No. 1393442-22-2

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole

Cat. No. B1379839
M. Wt: 276.08 g/mol
InChI Key: JEFDNDMXPDUAMI-UHFFFAOYSA-N
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Description

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is a chemical compound with the molecular formula C9H8BrF2N3 . It has a molecular weight of 276.08 . The IUPAC name for this compound is 5-bromo-6,7-difluoro-1-isopropyl-1H-1,2,3-benzotriazole .


Molecular Structure Analysis

The InChI code for 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is 1S/C9H8BrF2N3/c1-4(2)15-9-6(13-14-15)3-5(10)7(11)8(9)12/h3-4H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

Chemical Reactivity and Synthesis

Research on compounds structurally related to 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole has primarily focused on their reactivity and potential in synthesizing complex molecules. For instance, the kinetics of reactions involving various bromo-N-methyl-tetrazoles, -triazoles, or -imidazoles show that bromo-substituted azoles exhibit significant reactivity, suggesting their utility in synthesizing novel compounds with specific electronic properties (Barlin, 1967). This foundational work underpins modern synthetic strategies, including the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids, indicative of the compound's utility in peptide mimicry and drug design (Gouge, Jubault, & Quirion, 2004).

Advanced Materials and Ligand Design

Further applications involve the development of advanced materials and ligands. For example, the expedited synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues showcases the utility of halo-substituted triazoles in creating materials with potential applications in electronics and photonics (Jha & Atchuta Ramarao, 2017). Similarly, the exploration of regioflexible substitution patterns on difluorobenzene derivatives demonstrates the strategic utility of bromo- and difluoro-substituted compounds in designing complex molecular architectures, which could find applications in medicinal chemistry and material science (Schlosser & Heiss, 2003).

Drug Discovery and Biological Interactions

On the drug discovery front, the synthesis of trifluoromethyltriazoles from trifluoroacetohydrazonoyl bromide represents an exploration into novel therapeutic agents, leveraging the unique electronic and steric properties imparted by bromo- and difluoro-substitutions (Tanaka, Honda, Minoguchi, & Mitsuhashi, 1987). These synthetic endeavors highlight the relevance of compounds like 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole in accessing new chemical spaces for biological applications.

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

5-bromo-6,7-difluoro-1-propan-2-ylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2N3/c1-4(2)15-9-6(13-14-15)3-5(10)7(11)8(9)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFDNDMXPDUAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=C(C=C2N=N1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197616
Record name 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole

CAS RN

1393442-22-2
Record name 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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